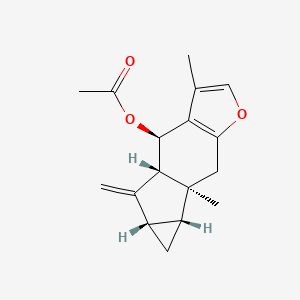
Linderene acetate
Overview
Description
Linderene acetate is a sesquiterpenoid compound isolated from the roots of Lindera strychnifolia. It is known for its bioactive properties, particularly as a competitive inhibitor of prolyl endopeptidase, an enzyme involved in the degradation of proline-containing peptides . This compound has garnered interest due to its potential therapeutic applications, especially in the field of neuroinflammation and cognitive dysfunction.
Scientific Research Applications
Linderene acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: this compound’s inhibitory effect on prolyl endopeptidase makes it a valuable tool for studying enzyme kinetics and protein degradation pathways.
Mechanism of Action
Target of Action
Linderene acetate, a compound isolated from the root of Lindera strychnifolia, primarily targets Prolyl Endopeptidase (PREP) . PREP is a type of metabolic enzyme/protease that plays a crucial role in the degradation of proline-containing peptides, thereby influencing the activity of various bioactive peptides .
Mode of Action
this compound acts as a competitive inhibitor against Prolyl Endopeptidase (PREP) . By binding to the active site of PREP, it prevents the enzyme from interacting with its natural substrates, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
It is known that the inhibition of prep can influence various biological processes due to the enzyme’s role in the degradation of proline-containing peptides
Result of Action
this compound’s inhibition of PREP can lead to various molecular and cellular effects. For instance, it has been found to increase cell viability reduced by amyloid-beta oligomers (AβO), inhibit pro-inflammatory mediators such as nitric oxide (NO), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2), and downregulate p38 mitogen-activated protein kinase (MAPK) signaling in BV2 cells .
Safety and Hazards
Future Directions
While the pharmacological effects of Linderene acetate have been confirmed, most studies only use simple in vitro cell lines or animal disease models to evaluate their pharmacological activities. Therefore, future research should be conducted in a more comprehensive clinical manner . It may be a potential candidate for protection against neuroinflammation and synaptic loss, and may prevent or delay Alzheimer’s Disease progression .
Biochemical Analysis
Biochemical Properties
Linderene acetate plays a significant role in biochemical reactions by inhibiting the activity of prolyl endopeptidase, an enzyme involved in the breakdown of proline-containing peptides. This inhibition can affect various physiological processes, including neuropeptide regulation and cognitive functions. This compound interacts with prolyl endopeptidase by binding to its active site, thereby preventing the enzyme from cleaving its peptide substrates .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has neuroprotective effects by reducing glutamate-induced neurotoxicity and promoting the expression of heme oxygenase-1. Additionally, this compound inhibits pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2, thereby reducing neuroinflammation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with prolyl endopeptidase, leading to enzyme inhibition. This inhibition results in the accumulation of proline-containing peptides, which can modulate various signaling pathways and gene expression. This compound also downregulates the p38 mitogen-activated protein kinase signaling pathway, which is involved in inflammatory responses . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at 4°C and protected from light, with a shelf life of up to two years . In in vitro studies, this compound has shown sustained inhibition of prolyl endopeptidase activity over extended periods. Long-term effects on cellular function include reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve cognitive function and reduce neuroinflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a prolyl endopeptidase inhibitor. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl coenzyme A, a key molecule in energy production and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in the cytoplasm and nuclei of various cell types, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nuclei of cells. Its subcellular localization is crucial for its activity, as it needs to interact with prolyl endopeptidase and other biomolecules within these compartments . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its functional efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linderene acetate can be synthesized through various chemical methods. One common approach involves the extraction of the compound from Lindera strychnifolia using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically above 99%.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Lindera strychnifolia are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound. This method ensures a consistent supply of the compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Linderene acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of more reactive intermediates.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions involving nucleophiles such as halides and amines can modify the acetate group, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced bioactivity and are of significant interest in medicinal chemistry .
Comparison with Similar Compounds
Linderene: Another sesquiterpenoid from Lindera strychnifolia, known for its anti-inflammatory properties.
Linderol: A related compound with similar structural features but different bioactivities.
Linderene acetate’s distinct bioactivity and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLTVELXFUIGLS-FBHBFLDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


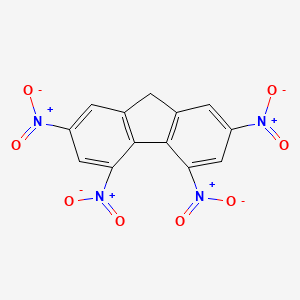
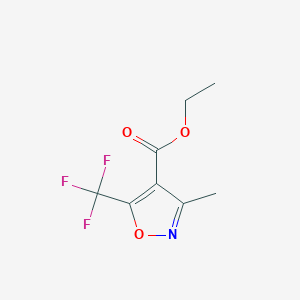

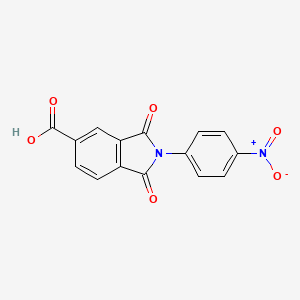

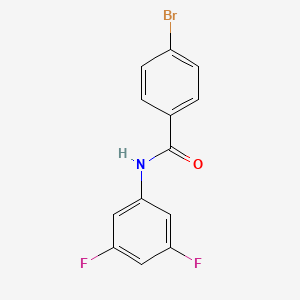
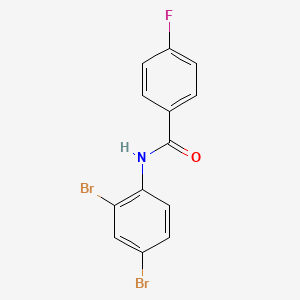
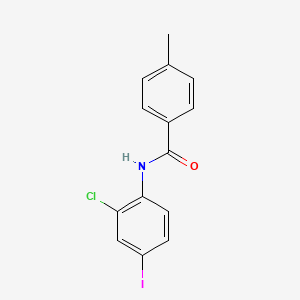
![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)

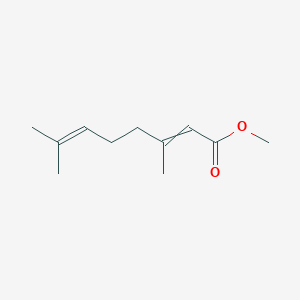
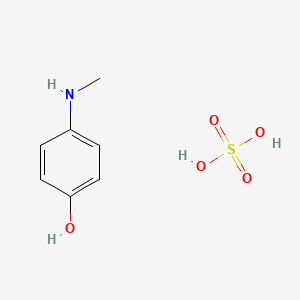
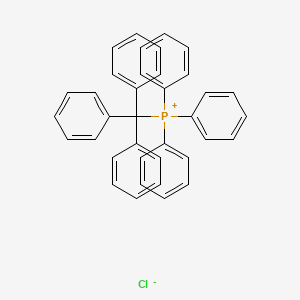
![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)
